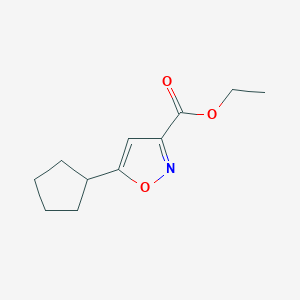

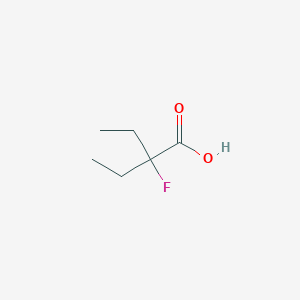

![molecular formula C13H20ClNO B2845464 {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride CAS No. 1955531-63-1](/img/structure/B2845464.png)

{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .Molecular Structure Analysis

The molecular structure of “{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including 4-[(Piperidin-1-yl)methyl]phenylmethanol hydrochloride , serve as crucial building blocks in drug design. Their six-membered heterocyclic structure makes them versatile for constructing biologically active compounds. Researchers explore various synthetic routes to access substituted piperidines, spiropiperidines, and condensed piperidines. These derivatives find applications in antipsychotics, analgesics, and other therapeutic agents .

Spiro Compounds

Spiropiperidines, formed by incorporating a spirocyclic moiety into the piperidine ring, exhibit diverse biological activities. Researchers investigate their potential as antiviral, antibacterial, and antitumor agents. The unique spiro structure enhances binding interactions with biological targets .

Natural Alkaloids

Piperidine derivatives occur naturally in alkaloids from plants and microorganisms. These compounds play essential roles in traditional medicine and have inspired drug discovery efforts. Investigating their biosynthesis and pharmacological properties provides valuable insights for medicinal chemistry .

Multicomponent Reactions

Efficient synthetic methods for piperidines involve multicomponent reactions (MCRs). Researchers explore MCRs to assemble complex piperidine scaffolds. These reactions enable rapid access to diverse derivatives, facilitating drug development .

Biological Evaluation

Scientists evaluate the biological activity of piperidine-containing compounds. In vitro and in vivo studies assess their interactions with receptors, enzymes, and cellular pathways. This evaluation informs drug optimization and identifies lead compounds for further development .

Hydrogenation and Cyclization

Hydrogenation and cyclization reactions yield functionalized piperidines. Researchers optimize conditions to achieve high yields and selectivity. These synthetic strategies contribute to the development of novel drugs .

Amination and Annulation

Amination reactions introduce nitrogen-containing substituents into the piperidine ring. Annulation reactions create fused piperidine systems. Both approaches expand the chemical diversity of piperidine derivatives, enhancing their pharmacological potential .

Pharmacological Applications

Piperidine-based drugs target various diseases, including central nervous system disorders, pain management, and cardiovascular conditions. Researchers continue to explore novel piperidine derivatives for improved efficacy and reduced side effects .

Future Directions

Mechanism of Action

Target of Action

They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action .

Biochemical Pathways

Piperidine derivatives have been reported to be involved in various biochemical pathways due to their wide range of biological activities .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .

properties

IUPAC Name |

[4-(piperidin-1-ylmethyl)phenyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c15-11-13-6-4-12(5-7-13)10-14-8-2-1-3-9-14;/h4-7,15H,1-3,8-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOOVEYITUWSPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid](/img/structure/B2845381.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-isopropoxybenzamide](/img/structure/B2845383.png)

![Ethyl 1-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperidine-4-carboxylate hydrochloride](/img/structure/B2845384.png)

![Methyl 5-({[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B2845385.png)

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2845387.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2845392.png)

![Diethyl 2-[[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate](/img/structure/B2845393.png)

![3-(3-Fluoro-4-methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2845394.png)

![2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile](/img/structure/B2845403.png)